molecular formula C4H5N3 B029847 2-Aminopyrazine CAS No. 5049-61-6

2-Aminopyrazine

Cat. No.: B029847
CAS No.: 5049-61-6
M. Wt: 95.10 g/mol
InChI Key: XFTQRUTUGRCSGO-UHFFFAOYSA-N
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Description

2-Aminopyrazine is an organic compound with the molecular formula C₄H₅N₃. It is a derivative of pyrazine, characterized by the presence of an amino group attached to the pyrazine ring. This compound appears as a white or off-white crystalline powder and is known for its stability under standard conditions. It is soluble in water and has a melting point of approximately 118-120°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopyrazine can be synthesized through various methods. One common approach involves the reaction of pyrazine with sodium amide and liquid ammonia at room temperature . Another method includes the regioselective chlorination of the pyrazine ring, followed by bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This multi-step process yields intermediates that can be further processed to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of pyrazine followed by amination. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve the use of chlorinating agents and ammonia under controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

2-Aminopyrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrazine-2-carboxylic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can lead to the formation of this compound derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, chlorination of this compound can yield 2-chloropyrazine .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorinating agents, ammonia.

Major Products:

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: this compound derivatives.

    Substitution: 2-Chloropyrazine.

Scientific Research Applications

2-Aminopyrazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds. It is used in the preparation of imidazolidines and other nitrogen-containing heterocycles .

Biology: this compound derivatives have shown potential as antitumor agents. They exhibit inhibitory activities against certain cancer cell lines, making them valuable in cancer research .

Medicine: this compound is a key intermediate in the synthesis of antiviral drugs such as favipiravir. Favipiravir is used to treat influenza and has shown promise in treating other viral infections .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. It is also employed in the production of agrochemicals and dyes .

Comparison with Similar Compounds

2-Aminopyrazine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its versatility in chemical reactions and its wide range of applications in various fields. Its ability to act as a precursor for the synthesis of important pharmaceuticals and its potential as an antitumor agent highlight its significance in scientific research .

Properties

IUPAC Name

pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQRUTUGRCSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80198510
Record name 2-Aminopyrazine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5049-61-6
Record name Aminopyrazine
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Record name 2-Aminopyrazine
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Record name Pyrazinamine
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Record name 2-aminopyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of aminopyrazine is C4H5N3. Its molecular weight is 95.10 g/mol.

A: Aminopyrazines are often characterized using techniques like NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , , ] For instance, the presence of characteristic peaks in the IR spectrum can help identify specific functional groups. []

A: Studies have shown that introducing specific substituents on the aminopyrazine ring, particularly at the 5-position, can significantly influence its potency against targets like Plasmodium falciparum PI4K. [, ] Introducing hydrophilic groups, such as those containing oxygen or nitrogen, can increase aqueous solubility, which is crucial for drug-like properties. [] Additionally, the size and electronic properties of substituents can affect binding affinity and selectivity for specific targets. []

A: Replacing the benzyl group at the 8-position of an imidazopyrazinone ring (related to aminopyrazine) with directly linked aromatic rings increased conjugation and resulted in a red-shifted emission in chemiluminescence studies. [, ]

A: N-alkylated aminopyrazines exhibit a bathochromic shift of approximately 50 nm in both absorption and emission spectra compared to non-alkylated counterparts. This shift is advantageous for enhancing tissue penetration and simplifying detection methods. [, ]

A: Aminopyrazine derivatives have shown promising antitumor activity, particularly as SHP2 inhibitors. [] They have also demonstrated activity against human African trypanosomiasis, both in vitro and in vivo. [] Furthermore, these compounds exhibit antioxidant properties, showing potential for treating conditions related to oxidative stress and inflammation. []

A: Yes, aminopyrazines can be utilized as derivatization reagents for enhancing the detection sensitivity of carbohydrates in mass spectrometry. [, ] They form derivatives with carbohydrates via non-reductive amination, improving ionization efficiency. Notably, aminopyrazine itself can serve as a co-matrix in MALDI-TOF MS, simplifying the analytical workflow. []

A: Aminopyrazines can be synthesized from various starting materials. One approach involves using 2-cyanopyrazine as a precursor and converting it to 2-aminopyrazine through reactions with sodium hypochlorite and alkali. [] Another method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which can yield both 2-chloropyrazine and this compound. [] Additionally, multi-step syntheses involving Suzuki-Miyaura cross-coupling reactions can be employed to introduce specific substituents at desired positions of the pyrazine ring. [, ]

A: Aminopyrazines can serve as building blocks for constructing larger heterocyclic systems. For example, they can react with glyoxal derivatives to form bicyclic imidazolopyrazinones or monocyclic N-substituted aminopyrazines. [] Additionally, they can be utilized in multi-step syntheses, often involving ring-closing reactions, to create diverse heterocyclic scaffolds with potential biological activities.

A: Aminopyrazine is a versatile ligand in coordination chemistry due to its ability to bridge metal centers. [, , , , ] It can coordinate through both the pyrazine nitrogen atoms and the amino group. This bridging ability leads to the formation of diverse coordination polymers with intriguing structures and potential applications. [, , ]

A: Aminopyrazine acts as a bridging ligand in dinuclear copper(II) complexes with 1,3-aryl linked bis-beta-diketonato ligands, forming sandwich-like tetranuclear species. [] It also bridges Cu(II) or Zn(II) ions in the presence of dipicolinic acid, resulting in dinuclear complexes. [, ] Additionally, aminopyrazine links HgII cations, forming polymeric chains in the presence of iodide anions. []

A: The stability of aminopyrazine-based materials is highly dependent on their structure and the specific conditions they are subjected to. [] Factors such as temperature, pH, and exposure to light or oxidizing agents can impact their stability. For instance, certain aminopyrazine derivatives undergo thermal degradation through mechanisms like dehydrogenation or elimination reactions. []

ANone: Strategies for enhancing the stability of aminopyrazine derivatives include incorporating stabilizing substituents, developing appropriate formulations (such as encapsulating the compound within a protective matrix), and controlling storage conditions (e.g., storing under inert atmosphere and at low temperatures).

A: Computational chemistry plays a crucial role in aminopyrazine research by providing insights into molecular properties, reactivity, and interactions. [, ] Researchers utilize computational tools for tasks such as:

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